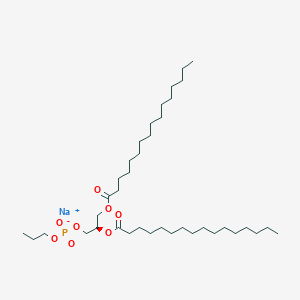
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate, also known as DHSM-6, is a synthetic amphiphilic molecule that has been extensively studied for its potential applications in various fields of scientific research. This compound is composed of a phosphate group, two hydrophobic chains of hexadecanoic acid, and a hydrophilic head group. The unique structure of DHSM-6 makes it an ideal candidate for use in a wide range of applications, including drug delivery, gene therapy, and biological imaging.
Applications De Recherche Scientifique
Environmental Contamination and Health Risks
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a halogen-containing organophosphorus chemical widely used in consumer products. Research has highlighted its ubiquitous presence in environmental media and its potential human health effects due to exposure. Studies have shown that TDCPP can induce various toxicities in animals and cytotoxicity in human cell lines, leading to reproductive dysfunction and adverse pregnancy outcomes (Chen Wang et al., 2020).
Nuclear Waste Immobilization
Sodium zirconium phosphate (NZP) structures are reviewed for their potential in nuclear waste immobilization. The NZP structural family is notable for its ionic conductivity, low thermal expansion, and structural flexibility, making it capable of incorporating various multivalent ions present in commercial nuclear waste. This property of NZP compounds offers a promising avenue for securely immobilizing nuclear waste materials (B. Scheetz et al., 1994).
Food Industry Applications
In the food industry, phosphates , including sodium phosphate, play a crucial role due to their preservative, antimicrobial, and flavor-enhancing properties. Trends in sodium chloride use point to the exploration of phosphates as potential substitutes for nitrite in cured meat products, highlighting the functional objectives of phosphate selection beyond microbiological control (W. Albarracín et al., 2011).
Electrolytes for Sodium-Ion Batteries
In the context of energy storage, sodium-ion batteries represent a promising area of research, with sodium-based electrolytes being developed to accommodate high energy density at relatively lower costs. The exploration of various electrolytes, including liquid, polymer gel, and solid types, is critical for enhancing the performance and commercial viability of sodium-ion batteries. This focus on developing high-performance electrolytes underscores the importance of sodium and its compounds in future energy storage solutions (K. Vignarooban et al., 2016).
Propriétés
IUPAC Name |
sodium;butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-38(40)44-35-37(36-46-48(42,43)45-34-9-6-3)47-39(41)33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h37H,4-36H2,1-3H3,(H,42,43);/q;+1/p-1/t37-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXRJUSZGHONR-GKEJWYBXSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677028 |
Source


|
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92609-92-2 |
Source


|
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)





![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)




![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
